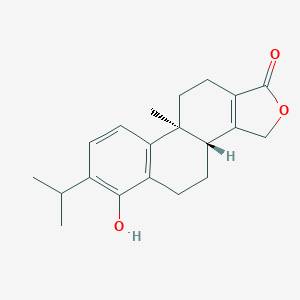

Triptophenolide

Description

Triptophenolide has been reported in Tripterygium wilfordii, Tripterygium hypoglaucum, and other organisms with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIBWGPZSPABK-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995809 | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74285-86-2 | |

| Record name | Triptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triptophenolide: A Technical Guide to its Discovery, Isolation from Tripterygium wilfordii, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptophenolide is a bioactive diterpenoid compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine".[1] This natural product has garnered significant scientific interest due to its potent and diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.[2] Initially identified as a pan-antagonist of the androgen receptor, this compound presents a promising lead compound for the development of novel therapeutics, particularly in the context of prostate cancer.[3] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from its natural source, along with a detailed exploration of its molecular mechanisms of action.

Discovery and Biological Activity

The discovery of this compound as a potent antiandrogen stemmed from the screening of extracts from Tripterygium wilfordii for activity against the androgen receptor (AR).[3] Subsequent studies have elucidated its role as a pan-antagonist, effectively inhibiting both wild-type and mutant forms of the AR.[3][4] This is particularly significant in the context of castration-resistant prostate cancer (CRPC), where mutations in the AR can lead to resistance to current therapies.

Beyond its antiandrogenic effects, this compound has been shown to induce apoptosis in various cancer cell lines.[5][6][7] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, including the Wnt/β-catenin and JAK/STAT pathways.[5][8]

Isolation and Purification of this compound

The isolation of this compound from Tripterygium wilfordii is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific, detailed protocols for this compound are not extensively published, the following methodology is a representative procedure adapted from established methods for isolating similar diterpenoids, such as triptolide, from the same plant source.[9][10][11][12] Researchers should note that optimization of these steps is likely necessary to achieve high yields and purity.

Experimental Protocol: Extraction and Initial Fractionation

-

Plant Material Preparation: The roots of Tripterygium wilfordii are the primary source of this compound. The dried and powdered root material (typically 1 kg) is used for extraction.

-

Solvent Extraction: The powdered root material is extracted with 95% ethanol at a 1:10 (w/v) ratio under reflux for 2-3 hours. This process is repeated three times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Alkali Treatment: To remove acidic impurities, the ethyl acetate fraction can be washed with a mild aqueous base, such as a 5% sodium bicarbonate solution. This step can improve the efficiency of subsequent chromatographic purification.[12]

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Speed Counter-Current Chromatography (HSCCC): For final purification, the this compound-rich fractions from the silica gel column are pooled and subjected to HSCCC.

-

Two-phase solvent system: A common system for separating diterpenoids from Tripterygium wilfordii is n-hexane-ethyl acetate-methanol-water (3:2:3:2, v/v/v/v).[]

-

Purification: The sample is injected into the HSCCC system, and the fractions corresponding to the this compound peak are collected.

-

-

Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/water) to yield high-purity crystals.

Quantitative Data

Quantitative data for the isolation of this compound is limited in the scientific literature. The following table summarizes the available data.

| Starting Material | Method | Yield of this compound | Purity | Reference |

| 320 mg crude extract | HSCCC | 42 mg | 98.2% | [] |

Note: The yield from the raw plant material is not specified in the available literature.

Visualization of the Isolation Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹³C NMR | Chemical shifts available in online databases. | [14] |

| LC-MS | Precursor Type: [M+H]⁺, m/z: 313.1791 | [15] |

Signaling Pathways of this compound

This compound exerts its biological effects by modulating multiple intracellular signaling pathways. The following sections detail its impact on androgen receptor signaling and apoptosis.

Androgen Receptor (AR) Signaling Pathway

This compound acts as a potent antagonist of the androgen receptor.[3] Its mechanism of action involves several key steps that ultimately lead to the inhibition of AR-mediated gene transcription.

Caption: this compound's antagonism of the Androgen Receptor signaling pathway.

This compound exhibits its antiandrogenic activity through three primary mechanisms:

-

Competitive Binding: It competes with androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[3]

-

Decreased AR Expression: Treatment with this compound has been shown to reduce the overall protein levels of the androgen receptor.[3]

-

Reduced Nuclear Translocation: this compound hinders the translocation of the AR from the cytoplasm to the nucleus, a critical step for its function as a transcription factor.[3]

The IC₅₀ values of this compound against various AR mutants highlight its potential in overcoming drug resistance:

Apoptosis Signaling Pathways

This compound is a potent inducer of apoptosis in cancer cells, engaging multiple signaling cascades to execute programmed cell death.

Caption: Key signaling pathways involved in this compound-induced apoptosis.

Key molecular events in this compound-induced apoptosis include:

-

Wnt/β-catenin Pathway: this compound treatment leads to a decrease in the expression of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[8]

-

JAK/STAT Pathway: It inhibits the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival.[5]

-

Mitochondrial (Intrinsic) Pathway: this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[5][6] It also downregulates the anti-apoptotic protein Mcl-1.[6]

-

Death Receptor (Extrinsic) Pathway: this compound can upregulate the expression of the Fas death receptor, leading to the activation of caspase-8 and subsequent activation of downstream effector caspases.[7]

Conclusion

This compound, a natural product from Tripterygium wilfordii, demonstrates significant potential as a therapeutic agent, particularly in oncology. Its discovery as a pan-antagonist of the androgen receptor has opened new avenues for the treatment of prostate cancer. The isolation and purification of this compound, while challenging, can be achieved through a combination of solvent extraction and chromatographic techniques. A deeper understanding of its complex interactions with cellular signaling pathways will be crucial for its future clinical development. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to harness the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 3. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triptolide induces apoptotic cell death of multiple myeloma cells via transcriptional repression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of triptolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant - Google Patents [patents.google.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound | C20H24O3 | CID 173273 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Triptophenolide Biosynthesis Pathway in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptophenolide, a diterpenoid lactone isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant interest for its diverse biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties. As a precursor to the more extensively studied triptolide, understanding the biosynthesis of this compound is crucial for the metabolic engineering of high-yield production systems and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymes, intermediates, and regulatory networks. It also includes experimental protocols and quantitative data to facilitate further research and drug development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. The subsequent steps, leading to the formation of the characteristic abietane skeleton and its modifications, are catalyzed by a series of specialized enzymes.

The core of the pathway can be divided into three main stages:

-

Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are condensed to form the C20 compound GGPP. This reaction is catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS). Several GGPPS genes have been identified in T. wilfordii, with TwGGPPS1 and TwGGPPS4 showing a correlation with triptolide biosynthesis.

-

Cyclization to the Abietane Skeleton: GGPP undergoes a two-step cyclization to form the tricyclic abietane olefin, miltiradiene. This is a critical branching point in the pathway.

-

Step 1: GGPP is first cyclized to copalyl diphosphate (CPP) by a class II diterpene synthase, Copalyl Diphosphate Synthase (CPS). In T. wilfordii, TwTPS7 and TwTPS9 have been identified as functional CPS enzymes.

-

Step 2: CPP is then converted to miltiradiene by a class I diterpene synthase, Miltiradiene Synthase (MS). TwTPS27a and TwTPS27b have been characterized as the key MS enzymes in this step.

-

-

Oxidative Modifications to this compound: Miltiradiene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield this compound and subsequently triptolide.

-

Formation of Dehydroabietic Acid: Miltiradiene is converted to dehydroabietic acid. The cytochrome P450 enzyme CYP728B70 has been identified as a key enzyme in this process, catalyzing the oxidation of the C18 methyl group of miltiradiene to a carboxylic acid.

-

Hydroxylation and Lactonization: Dehydroabietic acid is then believed to undergo further hydroxylations and rearrangements. While the exact sequence is still under investigation, it is proposed that a series of hydroxylations, including at the C-14 position by enzymes from the CYP82D family (such as CYP82D274 and CYP82D263), and subsequent modifications lead to an unstable intermediate that spontaneously lactonizes to form this compound. Enzymes from the CYP71BE subfamily are also implicated in the later steps of modification of the abietane skeleton.

-

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by various factors, with the plant hormone methyl jasmonate (MeJA) being a key elicitor. MeJA treatment has been shown to significantly increase the accumulation of triptolide and its precursors in T. wilfordii cell cultures and hairy roots.

The MeJA signaling pathway leading to the regulation of this compound biosynthesis involves a cascade of protein interactions:

-

Perception of MeJA: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).

-

Degradation of JAZ Repressors: The COI1-JA-Ile complex targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ repressors releases the transcription factor MYC2, a basic helix-loop-helix (bHLH) protein, from repression.

-

Regulation of Biosynthetic Genes: In many plant species, activated MYC2 positively regulates the expression of terpenoid biosynthetic genes. However, in T. wilfordii, the homologous transcription factors TwMYC2a and TwMYC2b have been found to act as negative regulators of triptolide biosynthesis. They achieve this by binding to the promoters of key biosynthetic genes, such as TwTPS27a and TwTPS27b (Miltiradiene Synthase), and inhibiting their expression[1][2]. This suggests a more complex regulatory network in T. wilfordii where other, yet to be fully characterized, transcription factors likely play a positive regulatory role in response to MeJA.

The following diagram depicts the signaling pathway of MeJA in regulating this compound biosynthesis.

Quantitative Data

The following tables summarize the available quantitative data related to this compound and triptolide biosynthesis in Tripterygium wilfordii.

Table 1: Metabolite Content in Tripterygium wilfordii

| Metabolite | Plant Material | Condition | Content (µg/g dry weight) | Reference |

| Triptolide | Hairy Roots | Control | 39.98 | [3] |

| Triptolide | Hairy Roots | MeJA induction | ~79.96 (2-fold increase) | [3] |

| Triptolide | Callus | Control | 1.76 | [3] |

| Triptolide | Adventitious Roots | Control | 47.86 | [3] |

| Triptolide | Natural Roots | Control | 21.4 | [3] |

| Triptolide | Suspension Cells | Control | 53 ± 3 | [4] |

| Triptolide | Suspension Cells | MeJA induction (240h) | 200 (3-fold increase) | [4] |

| Wilforgine | Hairy Roots | Control | ~310.92 | [5] |

| Wilforgine | Hairy Roots | MeJA induction (6h) | 693.36 (2.23-fold increase) | [5] |

Table 2: Gene Expression Changes in Response to Methyl Jasmonate (MeJA) in T. wilfordii Hairy Roots

| Gene | Function | Time after MeJA | Fold Change vs. Control | Reference |

| Multiple genes | Terpenoid backbone biosynthesis | 3-24 h | Varied (some inhibited, some promoted) | [5] |

| TwMS (TwTPS27a/b) | Miltiradiene Synthase | - | Upregulated upon TwMYC2a/b RNAi | [1] |

| TwCPS (TwTPS7/9) | Copalyl Diphosphate Synthase | - | Upregulated upon TwMYC2a/b RNAi | [1] |

| TwDXR | DXP Reductoisomerase | - | Upregulated upon TwMYC2a/b RNAi | [1] |

| TwHMGR1 | HMG-CoA Reductase | - | Upregulated upon TwMYC2a/b RNAi | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted for the extraction and quantification of this compound from plant material.

1. Materials and Reagents:

-

Dried and powdered Tripterygium wilfordii plant material (e.g., roots)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound analytical standard

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC vials

-

LC-MS/MS system

2. Extraction Procedure:

-

Weigh 1.0 g of powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Repeat the extraction process (steps 2-6) with another 20 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate this compound from other matrix components. A typical gradient might be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, to be optimized for this compound.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and a qualifier transition for confirmation. These transitions need to be determined by infusing a standard solution of this compound.

-

Quantification: Generate a calibration curve using serial dilutions of the this compound analytical standard. The concentration of this compound in the samples is calculated based on this calibration curve.

Protocol 2: In Vitro Enzyme Assay for CYP728B70

This protocol describes a general method for assaying the activity of a cytochrome P450 enzyme, such as CYP728B70, using microsomes from heterologously expressing yeast.

1. Materials and Reagents:

-

Yeast microsomes containing recombinant CYP728B70 and a cytochrome P450 reductase (CPR).

-

Miltiradiene (substrate).

-

NADPH.

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Ethyl acetate.

-

GC-MS or LC-MS system for product analysis.

2. Microsome Preparation (from yeast):

-

Grow yeast cells expressing CYP728B70 and CPR to the desired density.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Resuspend the cells in a lysis buffer containing protease inhibitors.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

3. Enzyme Assay:

-

In a glass vial, prepare a reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 500 µL).

-

Yeast microsomes (containing a defined amount of CYP728B70).

-

Miltiradiene (dissolved in a suitable solvent like DMSO, final concentration to be optimized, e.g., 50 µM).

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction for a specific time (e.g., 1 hour) with shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously to extract the products.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic phase to a new vial.

-

Repeat the extraction with another volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS to identify the products (e.g., dehydroabietic acid and its hydroxylated derivatives).

The following workflow diagram illustrates a typical process for the functional characterization of a terpene synthase.

Conclusion

The elucidation of the this compound biosynthesis pathway is an active area of research with significant implications for the sustainable production of this valuable medicinal compound. While the core enzymatic steps have been largely identified, further investigation is needed to fully characterize the later-stage oxidative enzymes and the intricate regulatory networks that control the pathway. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MYC2 Transcription Factors TwMYC2a and TwMYC2b Negatively Regulate Triptolide Biosynthesis in Tripterygium wilfordii Hairy Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Triptophenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptophenolide is a diterpenoid lactone isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." This natural product has garnered significant interest within the scientific community due to its wide range of biological activities, including anti-inflammatory, immunosuppressive, and potent anti-cancer properties. The complex chemical structure of this compound necessitates a thorough spectroscopic analysis for its unambiguous identification and characterization, which is crucial for quality control, mechanistic studies, and further drug development.

This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this promising therapeutic agent.

Chemical Structure

IUPAC Name: (3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][1]benzofuran-1-one

Molecular Formula: C₂₀H₂₄O₃

Molecular Weight: 312.4 g/mol

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of natural products, providing vital information about molecular weight and fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. The exact mass of this compound ([M+H]⁺) is calculated to be 313.1798, which is consistent with its molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) experiments, particularly using techniques like Collision-Induced Dissociation (CID), are instrumental in probing the structure of this compound by inducing fragmentation and analyzing the resulting product ions. The fragmentation behavior can offer insights into the connectivity of the molecule.

The fragmentation of this compound in negative ion mode ESI-MS/MS has been studied, revealing that the fragmentation pathways are highly dependent on the substituent groups on the C ring of the diterpenoid structure.[2] Key fragmentation events for this class of compounds include the loss of small molecules such as CO, CO₂, and C₂H₂O₂ from the lactone ring.[2]

The following table summarizes representative MS/MS data for this compound, as available in public databases.

| Precursor Ion (m/z) | Collision Energy (V) | Fragment Ions (m/z) | Relative Abundance (%) |

| 313.1791 ([M+H]⁺) | 20 | 225.1289 | 100 |

| 313.1817 | 96.53 | ||

| 271.1329 | 28.40 | ||

| 253.1252 | 23.45 | ||

| 267.1782 | 20.05 | ||

| 313.1791 ([M+H]⁺) | 40 | 133.0632 | 100 |

| 171.0786 | 96.45 | ||

| 195.0807 | 88.24 | ||

| 153.0670 | 83.06 | ||

| 165.0680 | 74.80 |

Data sourced from PubChem CID 173273.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for the assignment of all proton and carbon signals in the this compound molecule.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region corresponding to the protons on the substituted benzene ring.

-

Aliphatic Protons: A complex series of signals in the aliphatic region due to the protons of the fused ring system, the isopropyl group, and the methyl group.

-

Protons adjacent to Oxygen: Signals for protons on carbons attached to hydroxyl and ether functionalities, which would appear at a downfield chemical shift compared to other aliphatic protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (typically >170 ppm) corresponding to the lactone carbonyl carbon.

-

Aromatic and Olefinic Carbons: Signals in the region of approximately 110-160 ppm.

-

Aliphatic Carbons: A series of signals in the upfield region corresponding to the carbons of the fused ring system, the isopropyl group, and the methyl group.

For a definitive structural assignment, a suite of 2D NMR experiments is required:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the molecule.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of this compound, based on established protocols for the isolation and characterization of diterpenoids from Tripterygium wilfordii.

Sample Preparation

-

Extraction: The dried and powdered roots of Tripterygium wilfordii are typically extracted with a solvent such as 95% ethanol or an ethyl acetate/methanol mixture.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning and a series of chromatographic techniques, such as column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC prior to spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required.

-

2D NMR Acquisition: Standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments are utilized. The parameters for each experiment (e.g., spectral widths, number of increments, mixing times for NOESY) should be optimized for the specific instrument and sample.

Mass Spectrometry

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Chromatography: The sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases such as water (often with 0.1% formic acid) and acetonitrile is typically used to separate the analyte from any remaining impurities.

-

Mass Spectrometry Acquisition:

-

Full Scan MS: Data is acquired in positive or negative ESI mode over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

-

MS/MS: Data-dependent acquisition is often used, where the most intense ions from the full scan are automatically selected for fragmentation. Collision energy is varied to obtain optimal fragmentation patterns.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Conclusion

The spectroscopic analysis of this compound, employing a combination of advanced mass spectrometry and nuclear magnetic resonance techniques, is indispensable for its unequivocal structural characterization. This technical guide has outlined the key spectroscopic features of this compound, provided representative experimental protocols, and visualized a general analytical workflow. A thorough understanding and application of these methods are fundamental for any research and development efforts aimed at harnessing the therapeutic potential of this complex and potent natural product.

References

Triptophenolide: A Deep Dive into its Mechanism as a Pan-Androgen Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Triptophenolide, a natural compound isolated from the traditional Chinese medicinal herb Tripterygium wilfordii, has emerged as a potent pan-antagonist of the androgen receptor (AR).[1] Its multifaceted mechanism of action, which includes competitive binding to the AR ligand-binding domain, downregulation of AR protein expression, and inhibition of AR nuclear translocation, positions it as a promising candidate for the treatment of prostate cancer, particularly in cases of resistance to current antiandrogen therapies.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antiandrogenic activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Androgen Receptor Signaling and Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor and member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of genes involved in cell growth and survival.[1][4] Androgen deprivation therapy (ADT), which aims to suppress AR signaling, is a cornerstone of prostate cancer treatment.[3] However, resistance often develops through mechanisms such as AR overexpression, mutations in the AR ligand-binding domain (LBD), and the emergence of AR splice variants (AR-Vs) that are constitutively active.[3][5] This necessitates the development of novel AR antagonists with distinct mechanisms of action.

This compound's Multi-pronged Attack on the Androgen Receptor

This compound distinguishes itself from conventional antiandrogens through its ability to counteract AR signaling via multiple mechanisms.

Competitive Binding to the Androgen Receptor Ligand-Binding Domain

This compound directly competes with androgens for binding to the hormone-binding pocket (HBP) of the AR's ligand-binding domain (LBD).[1] This competitive inhibition prevents the conformational changes necessary for AR activation. Fluorescence polarization assays have demonstrated that this compound binds to the AR-LBD in a dose-dependent manner.[1]

Downregulation of Androgen Receptor Protein Expression

Beyond competitive binding, this compound actively reduces the cellular levels of AR protein.[1] Western blot analyses have shown a dose-dependent decrease in AR protein expression in prostate cancer cells treated with this compound.[1] This reduction in the total pool of available AR further diminishes the potential for androgen-mediated signaling.

Inhibition of Androgen Receptor Nuclear Translocation

A critical step in AR signaling is its translocation from the cytoplasm to the nucleus upon ligand binding.[1][4] this compound has been shown to effectively inhibit the DHT-induced nuclear translocation of the AR.[1] Confocal microscopy has revealed a significant reduction in nuclear AR levels in the presence of this compound, thereby preventing the receptor from accessing its target genes.[1]

Quantitative Efficacy of this compound

The antiandrogenic activity of this compound has been quantified through various in vitro assays, demonstrating its potency against both wild-type and mutant forms of the androgen receptor that are associated with therapeutic resistance.

| Parameter | AR Variant | This compound IC50 (nM) | Reference Compound (Enzalutamide) IC50 (nM) |

| AR Transcriptional Activity | Wild-Type (WT) | 260 | - |

| T877A | 388 | - | |

| F876L | 480 | - | |

| W741C + T877A | 437 | - | |

| AR-LBD Binding | Wild-Type | 467 | 294 |

Table 1: Inhibitory concentrations (IC50) of this compound against various androgen receptor (AR) variants and in AR ligand-binding domain (LBD) binding assays. Data sourced from[1][6].

Signaling Pathways and Experimental Workflows

This compound's Impact on the AR Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway and the key points of inhibition by this compound.

Caption: this compound's multifaceted inhibition of the androgen receptor signaling pathway.

Experimental Workflow for Assessing AR Antagonism

The following diagram outlines a typical experimental workflow to characterize the antiandrogenic properties of a compound like this compound.

Caption: A streamlined workflow for characterizing androgen receptor antagonists.

Detailed Experimental Protocols

Dual-Luciferase Reporter Assay for AR Transcriptional Activity

-

Objective: To quantify the inhibitory effect of this compound on AR-mediated gene transcription.

-

Cell Lines: LNCaP (AR-positive human prostate cancer cells) or PC-3 (AR-negative human prostate cancer cells) co-transfected with an AR expression plasmid and an ARE-driven luciferase reporter plasmid.[1]

-

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Transfect cells with the appropriate plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with a fresh medium containing varying concentrations of this compound (e.g., 10 nM to 10 µM) and a known AR agonist (e.g., 1 nM DHT).[1] Include appropriate controls (vehicle, DHT alone).

-

Incubate for another 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition relative to the DHT-only control and determine the IC50 value.

-

Western Blot for AR Protein Expression

-

Objective: To determine the effect of this compound on the total cellular levels of AR protein.

-

Cell Line: LNCaP cells.[1]

-

Protocol:

-

Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 50 nM, 500 nM, 5 µM) for 24 hours.[1]

-

Harvest the cells, wash with PBS, and lyse in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AR overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the AR band intensity to a loading control (e.g., β-actin or GAPDH).

-

Confocal Microscopy for AR Nuclear Translocation

-

Objective: To visualize and quantify the effect of this compound on the subcellular localization of the AR.

-

Cell Line: LNCaP cells.[1]

-

Protocol:

-

Seed LNCaP cells on glass coverslips in a 24-well plate.

-

After attachment, starve the cells in a serum-free medium for 24 hours.

-

Pre-treat the cells with this compound (e.g., 5 µM) or a positive control (e.g., 500 nM enzalutamide) for 1-2 hours.[1]

-

Stimulate the cells with an AR agonist (e.g., 1 nM DHT) for 1-2 hours to induce AR nuclear translocation.[1]

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

-

Incubate with a primary antibody against AR, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides and acquire images using a confocal microscope.

-

Quantify the ratio of nuclear to cytoplasmic fluorescence intensity to determine the extent of nuclear translocation.

-

Conclusion and Future Directions

This compound presents a compelling profile as a pan-androgen receptor antagonist with a unique, multi-faceted mechanism of action. Its ability to not only competitively inhibit ligand binding but also reduce AR protein levels and block its nuclear translocation addresses several key mechanisms of resistance to current antiandrogen therapies. The demonstrated efficacy against clinically relevant AR mutants further underscores its therapeutic potential. Future research should focus on optimizing the pharmacokinetic and safety profile of this compound derivatives to pave the way for clinical investigation in the treatment of castration-resistant prostate cancer.

References

- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of this compound as androgen receptor antagonist - Eureka | Patsnap [eureka.patsnap.com]

- 3. Alteration of Androgen Receptor Protein Stability by Triptolide in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of androgen-induced translation in modulating androgen receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Small-Molecule Inhibitor Targeting the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Unveiling the Molecular Targets of Triptophenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of Triptophenolide, a natural compound isolated from Tripterygium wilfordii. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Primary Molecular Target: Androgen Receptor (AR)

The primary and most extensively characterized molecular target of this compound is the Androgen Receptor (AR), a crucial transcription factor in the development and progression of prostate cancer. This compound acts as a pan-antagonist of both wild-type and mutant forms of the Androgen Receptor, demonstrating a multi-faceted mechanism of inhibition.

Quantitative Analysis of this compound's Anti-Androgenic Activity

This compound's potency against various forms of the Androgen Receptor has been quantified using half-maximal inhibitory concentration (IC50) values. These values represent the concentration of this compound required to inhibit 50% of the receptor's activity.

| Target | IC50 (nM) | Cell Line | Assay Type |

| Wild-Type Androgen Receptor (AR-WT) | 260 | PC-3 | ARE-driven Luciferase Reporter Assay |

| F876L Mutant Androgen Receptor (AR-F876L) | 480 | PC-3 | ARE-driven Luciferase Reporter Assay |

| T877A Mutant Androgen Receptor (AR-T877A) | 388 | PC-3 | ARE-driven Luciferase Reporter Assay |

| W741C + T877A Mutant Androgen Receptor | 437 | PC-3 | ARE-driven Luciferase Reporter Assay |

Mechanism of Action at the Androgen Receptor

This compound exerts its antagonistic effects on the Androgen Receptor through a three-pronged approach:

-

Competitive Binding: this compound directly competes with androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding pocket (LBP) of the Androgen Receptor. This was confirmed through fluorescence polarization assays, where this compound displaced a fluorescently labeled androgen ligand in a dose-dependent manner[1].

-

Downregulation of AR Expression: Treatment with this compound leads to a significant reduction in the total protein levels of the Androgen Receptor in prostate cancer cells. This effect has been observed in a dose-dependent fashion, suggesting that this compound not only blocks AR activity but also promotes its degradation[1].

-

Inhibition of Nuclear Translocation: Upon activation by androgens, the Androgen Receptor typically translocates from the cytoplasm to the nucleus to regulate gene expression. This compound has been shown to effectively inhibit this DHT-induced nuclear translocation of AR, thereby preventing its interaction with androgen response elements (AREs) on target genes[1].

Immunomodulatory Effects and Potential Secondary Targets

While the Androgen Receptor is the most well-defined target, evidence, primarily from studies on the related compound Triptolide, suggests that this compound may also possess immunomodulatory properties through its influence on key inflammatory signaling pathways. It is important to note that further research is needed to conclusively attribute these effects directly to this compound.

Modulation of TREM-1 Signaling

The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a receptor involved in amplifying inflammatory responses. Studies on Triptolide have shown that it can downregulate the expression of TREM-1 and its associated signaling partner, DAP12. This leads to the suppression of downstream signaling cascades involving Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, ultimately reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2][3].

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. Triptolide has been demonstrated to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes[4][5][6][7][8].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the identification and characterization of this compound's molecular targets.

Androgen Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine if a compound competes with a fluorescently labeled ligand for binding to the Androgen Receptor.

-

Materials:

-

Purified Androgen Receptor Ligand-Binding Domain (AR-LBD)

-

Fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green)

-

Assay buffer (e.g., PolarScreen™ AR competitor assay buffer)

-

This compound and control compounds (e.g., enzalutamide)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound and control compounds in DMSO.

-

In a 384-well plate, add a small volume of each compound dilution.

-

Prepare a complex of AR-LBD and the fluorescent androgen ligand in the assay buffer according to the manufacturer's instructions (e.g., Invitrogen PolarScreen™ AR Competitor Assay, P3018)[1].

-

Add the AR-LBD/fluorescent ligand complex to each well containing the test compounds.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. Data is typically plotted as fluorescence polarization versus compound concentration to determine the IC50 value.

-

Western Blot for Androgen Receptor Expression

This technique is used to quantify the amount of Androgen Receptor protein in cells after treatment with this compound.

-

Materials:

-

LNCaP cells (or other relevant prostate cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Androgen Receptor (e.g., rabbit anti-AR)

-

Primary antibody against a loading control (e.g., mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 50 nM, 500 nM, 5 µM) for 24 hours[1].

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with the anti-GAPDH antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative AR protein levels.

-

AR Nuclear Translocation Assay (Confocal Microscopy)

This assay visualizes the subcellular localization of the Androgen Receptor to determine if this compound inhibits its movement into the nucleus.

-

Materials:

-

Prostate cancer cells (e.g., LNCaP) cultured on glass coverslips

-

Dihydrotestosterone (DHT)

-

This compound

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against Androgen Receptor

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

-

-

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Treat the cells with this compound (e.g., 5 µM) for a specified time, followed by stimulation with DHT (e.g., 1 nM)[1]. Include appropriate controls (vehicle, DHT alone).

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with 1% BSA.

-

Incubate with the primary anti-AR antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a confocal microscope, capturing the signals for AR and DAPI.

-

Analyze the images to determine the ratio of nuclear to cytoplasmic AR fluorescence intensity.

-

RT-PCR for PSA mRNA Expression

This method quantifies the mRNA levels of Prostate-Specific Antigen (PSA), a downstream target of AR, to assess the functional consequences of AR inhibition by this compound.

-

Materials:

-

LNCaP cells

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers for PSA and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or TaqMan master mix for real-time PCR

-

Real-time PCR instrument

-

-

Procedure:

-

Treat LNCaP cells with this compound (e.g., 500 nM, 5 µM) for a specified time[1].

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using primers for PSA and the housekeeping gene.

-

Analyze the amplification data to determine the relative expression of PSA mRNA, normalized to the housekeeping gene.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

-

Materials:

-

LNCaP and PC-3 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

-

-

Procedure:

-

Seed LNCaP and PC-3 cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of this compound concentrations (e.g., 0-5.0 µM) for a specified time (e.g., 24, 48, 72 hours)[1].

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's multifaceted inhibition of the Androgen Receptor signaling pathway.

Caption: Postulated inhibitory effect of this compound on the TREM-1 signaling pathway.

Caption: Postulated mechanism of this compound's inhibition of the NF-κB signaling pathway.

Caption: Standard experimental workflow for Western Blot analysis.

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

References

- 1. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide Modulates TREM-1 Signal Pathway to Inhibit the Inflammatory Response in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triptolide Attenuates Inflammatory Response in Membranous Glomerulo-Nephritis Rat via Downregulation of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Immunosuppressive Effects of Triptophenolide: A Technical Guide

Disclaimer: Initial literature screening reveals a notable scarcity of in-depth studies specifically focused on the immunosuppressive effects of Triptophenolide. The majority of research on the immunomodulatory compounds derived from Tripterygium wilfordii Hook F. centers on Triptolide. This guide will summarize the limited available findings on this compound and, for a comprehensive overview of the potential mechanisms, will present a detailed analysis of the well-documented immunosuppressive activities of the closely related diterpenoid, Triptolide . All quantitative data, experimental protocols, and signaling pathways detailed herein pertain to studies conducted on Triptolide , serving as a proxy to understand the potential therapeutic actions of this class of compounds.

Overview of this compound

This compound is a diterpenoid isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F.[1]. While this plant is a source of several potent bioactive compounds, this compound itself is less characterized in the context of immunosuppression compared to its analogue, Triptolide.

Preliminary network pharmacology analyses have suggested that this compound is associated with multiple inflammation-related signaling proteins[1]. However, specific experimental validation of its broad immunosuppressive effects is limited. One study investigating the regulation of the anti-inflammatory cytokine IL-37 found that, unlike Triptolide and Triptonide, this compound did not induce IL-37 expression in THP-1 cells. Recent studies have also explored its anti-tumor properties in breast cancer models, demonstrating an ability to inhibit cell proliferation and induce apoptosis[2]. Another study identified this compound as a pan-antagonist of the androgen receptor, capable of reducing its expression and nuclear translocation in prostate cancer cells[3].

Given the limited direct evidence of this compound's immunosuppressive activity, the remainder of this guide will focus on the extensive research conducted on Triptolide.

Core Immunosuppressive Mechanisms of Triptolide

Triptolide, a diterpenoid triepoxide, is recognized as a primary contributor to the anti-inflammatory and immunosuppressive properties of Tripterygium wilfordii extracts[4][5]. Its effects are broad, impacting T-cell activation, macrophage function, and the production of key inflammatory mediators. The core mechanisms of action revolve around the inhibition of key transcription factors, including Nuclear Factor-kappa B (NF-κB), and the modulation of critical signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways[6][7][8].

Data Presentation: Quantitative Effects of Triptolide

The following tables summarize the quantitative data from initial studies on Triptolide, showcasing its potent inhibitory effects on various cell types and inflammatory markers.

Table 1: Inhibitory Concentration (IC50) of Triptolide on Cell Lines

| Cell Line | Cell Type | Effect Measured | IC50 Value (nM) | Reference(s) |

|---|---|---|---|---|

| RAW 264.7 | Murine Macrophage | Inhibition of TNF-α & IL-6 production | < 30 | [9] |

| Molt-4 | T-cell Lymphocytic Leukemia | Growth Inhibition | 15.25 | [10] |

| Jurkat | T-cell Lymphocytic Leukemia | Growth Inhibition | 24.68 | [10] |

| HT-3 | Human Cervical Cancer | Viability Reduction | 26.77 | [11] |

| U14 | Mouse Cervical Cancer | Viability Reduction | 38.18 | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 0.3 |[12] |

Table 2: Triptolide-Mediated Inhibition of Pro-inflammatory Cytokines

| Cytokine | Cell/Model System | Triptolide Concentration | Inhibition | Reference(s) |

|---|---|---|---|---|

| TNF-α | LPS-stimulated RAW 264.7 cells | 50 nM | > 80% | [9] |

| IL-6 | LPS-stimulated RAW 264.7 cells | 50 nM | > 80% | [9] |

| IL-1β | LPS-stimulated RAW 264.7 cells | 10-50 nM | Dose-dependent inhibition | [6] |

| IL-2 | Human T-cells | N/A | Equivalent to FK506 | [13] |

| IFN-γ | Human T-cells | N/A | More effective than FK506 | [13] |

| IL-17 | Psoriatic Mouse Model | 10-40 mg/kg | Dose-dependent reduction | [14] |

| COX-2 | LPS-stimulated PC12 cells | Dose-dependent | Significant mRNA & protein inhibition |[15] |

Key Signaling Pathways Modulated by Triptolide

Triptolide exerts its profound immunosuppressive effects primarily through the disruption of critical intracellular signaling pathways that govern inflammatory and immune responses.

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival[16]. Triptolide has been consistently shown to be a potent inhibitor of NF-κB activation[17][18][19]. It appears to act at a unique step after the NF-κB complex has already bound to DNA, thereby inhibiting transcriptional activation[7]. Studies in murine models of acute lung injury demonstrate that Triptolide inhibits the phosphorylation of IκB-α and the NF-κB p65 subunit, which is crucial for its activation and translocation to the nucleus[18][20].

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for regulating cellular responses to a wide array of stimuli and play a vital role in inflammation[6]. Triptolide has been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK in various cell types, thereby suppressing downstream inflammatory events[15]. Interestingly, in some contexts, Triptolide can also activate MAPK pathways, which may contribute to its pro-apoptotic effects on certain cell populations[6].

Experimental Protocols for Triptolide Studies

The following sections provide detailed methodologies for key experiments cited in the study of Triptolide's immunosuppressive effects.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to undergo clonal expansion upon stimulation, a key feature of an adaptive immune response. Triptolide's inhibitory effect on this process is a cornerstone of its immunosuppressive activity[13].

-

Objective: To quantify the inhibitory effect of Triptolide on mitogen- or antigen-stimulated lymphocyte proliferation.

-

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation[21].

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium and adjust the concentration to 2.5 x 10^5 cells/mL[21].

-

Plating: Plate 100 µL of the cell suspension into each well of a 96-well flat-bottomed plate[21].

-

Treatment & Stimulation: Pre-treat cells with various concentrations of Triptolide (or vehicle control) for 1-2 hours. Subsequently, add a stimulating agent such as Phytohemagglutinin (PHA) (for T-cells) or Lipopolysaccharide (LPS) (for B-cells)[21].

-

Incubation: Incubate the plate for 3 to 6 days at 37°C in a 5% CO2 incubator[22].

-

Proliferation Measurement ([3H]-Thymidine Incorporation):

-

Six hours before harvesting, add 1 µCi of [3H]-thymidine to each well. The radioactive thymidine is incorporated into the DNA of proliferating cells[22][23].

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM)[23].

-

-

Data Analysis: Compare the CPM of Triptolide-treated wells to the stimulated control wells to determine the percentage of inhibition.

-

Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted by immune cells into the culture medium.

-

Objective: To measure the dose-dependent inhibition of pro-inflammatory cytokine secretion by Triptolide.

-

Methodology:

-

Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat with varying concentrations of Triptolide for 30 minutes to 1 hour[9].

-

Stimulation: Add an inflammatory stimulus, such as LPS (100 ng/mL), to induce cytokine production[9].

-

Incubation: Incubate the cells for a defined period (e.g., 6 hours for TNF-α and IL-6)[9].

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA Protocol:

-

Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine overnight.

-

Wash the plate and block non-specific binding sites.

-

Add diluted supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples. Determine the IC50 value for Triptolide's inhibitory effect[9].

-

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation through changes in protein levels or phosphorylation status.

-

Objective: To determine if Triptolide inhibits the phosphorylation and/or degradation of key NF-κB pathway proteins (e.g., p-p65, IκBα).

-

Methodology:

-

Cell Treatment: Culture cells (e.g., A549 cells) and treat with Triptolide and/or LPS for specified times[20].

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein[24]. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-β-actin for loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensity using densitometry software and normalize to the loading control to compare protein levels across different treatment conditions[20][24].

-

References

- 1. This compound Improves Rheumatoid Arthritis and Progression by Inducing Macrophage Toxicity [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Identification of this compound from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 7. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triptolide inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triptolide Decreases Cell Proliferation and Induces Cell Death in Triple Negative MDA-MB-231 Breast Cancer Cells [mdpi.com]

- 13. Triptolide is more effective in preventing T cell proliferation and interferon-gamma production than is FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triptolide down-regulates COX-2 expression and PGE2 release by suppressing the activity of NF-κB and MAP kinases in lipopolysaccharide-treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. brd.nci.nih.gov [brd.nci.nih.gov]

- 22. hanc.info [hanc.info]

- 23. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review [mdpi.com]

- 24. researchgate.net [researchgate.net]

Triptophenolide's Impact on Gene Expression in Prostate Cancer Cells: A Technical Guide

Executive Summary

Triptophenolide, a natural compound derived from the medicinal herb Tripterygium wilfordii, has emerged as a potent antagonist of the androgen receptor (AR), a critical driver in the development and progression of prostate cancer. This technical guide provides an in-depth analysis of this compound's effect on gene expression in prostate cancer cells, synthesizing findings from key preclinical studies. This compound exerts its anti-cancer effects through a multi-faceted mechanism that includes competitive binding to the AR, downregulation of AR protein levels, and inhibition of its nuclear translocation.[1] These actions culminate in the significant suppression of AR-regulated genes, most notably the prostate-specific antigen (KLK3). This document details the core molecular mechanisms, presents quantitative data on gene and protein expression changes, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and prostate cancer therapeutics.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth being heavily dependent on the androgen receptor (AR) signaling pathway.[1] The AR, a ligand-activated transcription factor, is the primary therapeutic target for advanced prostate cancer.[1][2] However, resistance to current anti-androgen therapies, often through AR mutations or overexpression, necessitates the discovery of novel therapeutic agents.[1]

Tripterygium wilfordii, a traditional Chinese herb, is a source of several bioactive compounds with anti-tumor properties, including this compound and the more extensively studied triptolide.[1][3] this compound has been specifically identified as a pan-antagonist of the androgen receptor, capable of inhibiting both wild-type and mutated forms of the receptor that contribute to therapy resistance.[1] This guide focuses on the specific effects of this compound on the AR-driven transcriptome in prostate cancer cells.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound's primary mechanism involves the comprehensive inhibition of the AR signaling axis through several distinct but complementary actions.[1] This multi-pronged attack makes it a promising candidate for overcoming resistance to conventional anti-androgen drugs.

-

Competitive Binding: this compound competitively binds to the hormone-binding pocket (HBP) of the androgen receptor. This action directly prevents androgens like dihydrotestosterone (DHT) from activating the receptor.[1]

-

Downregulation of AR Expression: Treatment with this compound leads to a dose-dependent decrease in the total amount of AR protein within the cancer cells.[1] This reduction in the key driver protein further diminishes the cell's ability to respond to androgenic stimuli.

-

Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus to bind to DNA and regulate gene expression. This compound effectively inhibits this critical step, preventing the activated AR from reaching its genomic targets.[1]

By disrupting these three key processes, this compound effectively shuts down the AR signaling cascade, leading to profound changes in the expression of downstream target genes.

Caption: this compound inhibits AR signaling via three mechanisms.

Modulation of Gene Expression in Prostate Cancer Cells